molecular formula C13H11N3S B14570765 3-benzyl-3H-imidazo[4,5-b]pyridine-2-thiol CAS No. 61532-31-8

3-benzyl-3H-imidazo[4,5-b]pyridine-2-thiol

Cat. No.: B14570765
CAS No.: 61532-31-8
M. Wt: 241.31 g/mol
InChI Key: SMEKGSJXVOATCK-UHFFFAOYSA-N
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Description

3-benzyl-3H-imidazo[4,5-b]pyridine-2-thiol is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of an imidazo[4,5-b]pyridine core with a benzyl group at the 3-position and a thiol group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-3H-imidazo[4,5-b]pyridine-2-thiol typically involves the cyclization of 2,3-diaminopyridine with benzaldehyde under acidic conditions. This reaction forms the imidazo[4,5-b]pyridine core. The thiol group can be introduced through subsequent reactions involving thiolating agents such as thiourea or hydrogen sulfide .

Industrial Production Methods

Industrial production methods for this compound often involve the use of phase transfer catalysis (PTC) to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-3H-imidazo[4,5-b]pyridine-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenated compounds for substitution reactions .

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, dihydro derivatives, and various substituted imidazo[4,5-b]pyridine derivatives .

Scientific Research Applications

3-benzyl-3H-imidazo[4,5-b]pyridine-2-thiol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-3H-imidazo[4,5-b]pyridine-2-thiol involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it has been shown to inhibit the activity of angiotensin II receptors, which play a role in regulating blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-3H-imidazo[4,5-b]pyridine-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its thiol group provides additional reactivity, making it a versatile compound for various applications .

Properties

CAS No.

61532-31-8

Molecular Formula

C13H11N3S

Molecular Weight

241.31 g/mol

IUPAC Name

3-benzyl-1H-imidazo[4,5-b]pyridine-2-thione

InChI

InChI=1S/C13H11N3S/c17-13-15-11-7-4-8-14-12(11)16(13)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17)

InChI Key

SMEKGSJXVOATCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC=N3)NC2=S

Origin of Product

United States

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